molecular formula C17H17FN6O B2586419 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034234-48-3

1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2586419
CAS No.: 2034234-48-3
M. Wt: 340.362
InChI Key: VANWBXFRRWPCPL-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a pyrazinyl group, and an imidazolyl group linked through an ethyl urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Derivative: Starting with pyrazine-2-carboxylic acid, it is converted to pyrazin-2-ylamine, which is then reacted with ethyl chloroformate to form an intermediate. This intermediate is further reacted with imidazole to form the pyrazin-2-yl-imidazole derivative.

    Introduction of the Fluorobenzyl Group: The pyrazin-2-yl-imidazole derivative is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorobenzyl group.

    Urea Formation: Finally, the resulting compound is treated with an isocyanate to form the urea linkage, yielding the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biology: It can be employed in biological assays to investigate its effects on cellular processes and pathways.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the imidazole and pyrazine rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
  • 1-(4-Methylbenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
  • 1-(4-Bromobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Comparison: Compared to its analogs, 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties, metabolic stability, and binding affinity. The fluorine atom’s high electronegativity and small size can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy and selectivity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANWBXFRRWPCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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